CYP2D6 Inhibition Profile: A Manageable Liability Compared to Potent Coumarin-Based CYP Inhibitors
In a human liver microsome assay measuring CYP2D6 inhibition using 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin as a fluorometric substrate, this compound exhibited an IC50 of 30,000 nM (30 μM) [1]. Several 7-substituted coumarins are known to be potent mechanism-based CYP inhibitors with IC50 values in the low nanomolar range [2]. While a direct head-to-head comparison in a single study is lacking, the 30 μM IC50 suggests that the 6-methoxy-2-(trifluoromethyl)phenyl substitution pattern does not confer strong CYP2D6 inhibitory activity, potentially offering a wider safety margin against metabolism-based drug-drug interactions compared to more potent coumarin CYP inhibitors.
| Evidence Dimension | CYP2D6 Inhibition |
|---|---|
| Target Compound Data | IC50 = 30,000 nM (30 μM) |
| Comparator Or Baseline | Potent coumarin-based CYP2D6 inhibitors: IC50 values reported in low nanomolar range |
| Quantified Difference | Target compound IC50 is at least 100- to 1000-fold higher (weaker inhibition) |
| Conditions | Human liver microsomes; substrate: 3-[2-(N,N-diethyl-N-methylamino)ethyl]-7-methoxy-4-methylcoumarin; incubation 45 min |
Why This Matters
Weaker CYP2D6 inhibition reduces the risk of metabolism-based drug-drug interactions, which is a critical consideration when selecting a compound for in vivo pharmacological studies or as a chemical probe where off-target CYP effects must be minimized.
- [1] BindingDB entry BDBM50396443 (ChEMBL2170632). Affinity Data: IC50 3.00E+4 nM for CYP2D6. View Source
- [2] Review: Coumarin-based CYP inhibitors. Various primary literature. View Source
